

Application Notes and Protocols for Western Blot Analysis of VapB Protein Levels

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Compound of Interest

Compound Name: VapB protein
CAS No.: 147571-32-2
Cat. No.: B1177521

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vesicle-associated membrane protein-associated protein B (VapB) is an integral endoplasmic reticulum (ER) protein that plays a crucial role in various cellular processes.[1][2] It functions as an adaptor protein, anchoring other proteins to the ER and is involved in vesicle trafficking, the unfolded protein response, and cellular calcium homeostasis.[1] Notably, mutations in the VAPB gene have been linked to amyotrophic lateral sclerosis (ALS) and other motor neuron diseases, making the study of **VapB protein** levels critical for understanding disease pathogenesis and for the development of potential therapeutic interventions.[1][3] Western blotting is a fundamental technique for the detection and quantification of **VapB protein** levels in cell lysates and tissue homogenates. This document provides a detailed protocol for the Western blot analysis of VapB, including sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.

Data Presentation

The following table summarizes typical experimental parameters for the Western blot analysis of **VapB protein**, compiled from various studies. This information can serve as a starting point for experimental design.

Parameter	Value/Recommendation	Source
Sample Type	HeLa wild-type (WT) and VapB knockout (KO) cell lysates, human skeletal muscle tissue, human brain tissue	[1]
Lysis Buffer	RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors	[1][2]
Protein Concentration	40 µg of total protein per lane	[1]
Primary Antibody	Sheep Anti-Human VAPB Polyclonal Antibody	
Primary Antibody Dilution	1 µg/mL	
Secondary Antibody	HRP-conjugated Anti-Sheep IgG Secondary Antibody	
Predicted Band Size	~27.2 kDa for full-length VapB, other fragments may be observed	[1][4]

Experimental Protocols

This section provides a detailed step-by-step protocol for performing Western blot analysis of **VapB protein** levels.

Sample Preparation

a. Cell Lysate Preparation (from adherent cells):

- Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
- Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the dish (e.g., 1 mL for a 10 cm dish).[1][2][5]
- Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5]
- Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
- Centrifuge the lysate at approximately 110,000 x g for 15 minutes at 4°C to pellet the cell debris.[1][2]
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.
- Store the lysate at -80°C for long-term storage.

b. Tissue Homogenate Preparation:

- Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
- Weigh the tissue and place it in a pre-chilled tube.
- Add ice-cold RIPA lysis buffer with protease inhibitors (typically 3-5 volumes of buffer to 1 volume of tissue).
- Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer) on ice until no visible tissue clumps remain.
- Follow steps 1.a.4 through 1.a.8 for further processing.

SDS-PAGE and Protein Transfer

- Thaw the protein lysates on ice.
- In a new microcentrifuge tube, mix the desired amount of protein (e.g., 40 µg) with an equal volume of 2x Laemmli sample buffer.[1]
- Heat the samples at 95-100°C for 5 minutes to denature the proteins.
- Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 12% acrylamide).
- Perform electrophoresis according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
- Following electrophoresis, carefully remove the gel from the cassette and equilibrate it in transfer buffer for 10-15 minutes.
- Activate a PVDF membrane by incubating it in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
- Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer according to the transfer system's protocol (e.g., wet transfer at 100V for 1 hour).

Immunodetection

- After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the primary antibody against VapB (e.g., Sheep Anti-Human VAPB) diluted in blocking buffer (e.g., 1 µg/mL) overnight at 4°C with gentle agitation.
- The following day, wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., HRP-conjugated Anti-Sheep IgG) diluted in blocking buffer for 1 hour at room temperature

with gentle agitation.

- Wash the membrane three times for 10 minutes each with TBST.

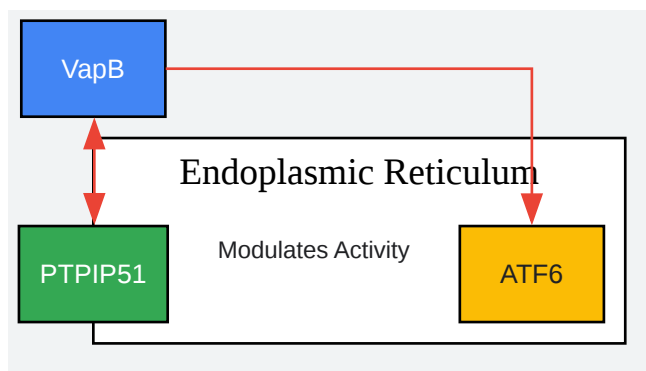
Signal Detection and Data Analysis

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- For quantitative analysis, use densitometry software to measure the band intensity for VapB and a loading control protein (e.g., β -actin or GAPDH).
- Normalize the VapB band intensity to the loading control band intensity to correct for variations in protein loading.

Mandatory Visualization

VapB Signaling and Interaction Context

VapB is an endoplasmic reticulum (ER) resident protein that plays a significant role in maintaining cellular homeostasis. A key function of VapB is its role in forming contact sites between the ER and other organelles, most notably the mitochondria.[6] It achieves this by interacting with proteins on the outer mitochondrial membrane, such as Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51). This tethering is crucial for processes like calcium homeostasis and lipid transport between these organelles.[6][7] Dysregulation of this interaction has been implicated in the pathogenesis of ALS.[8] Furthermore, VapB has been shown to interact with and modulate the activity of Activating Transcription Factor 6 (ATF6), a key player in the unfolded protein response (UPR).[9]

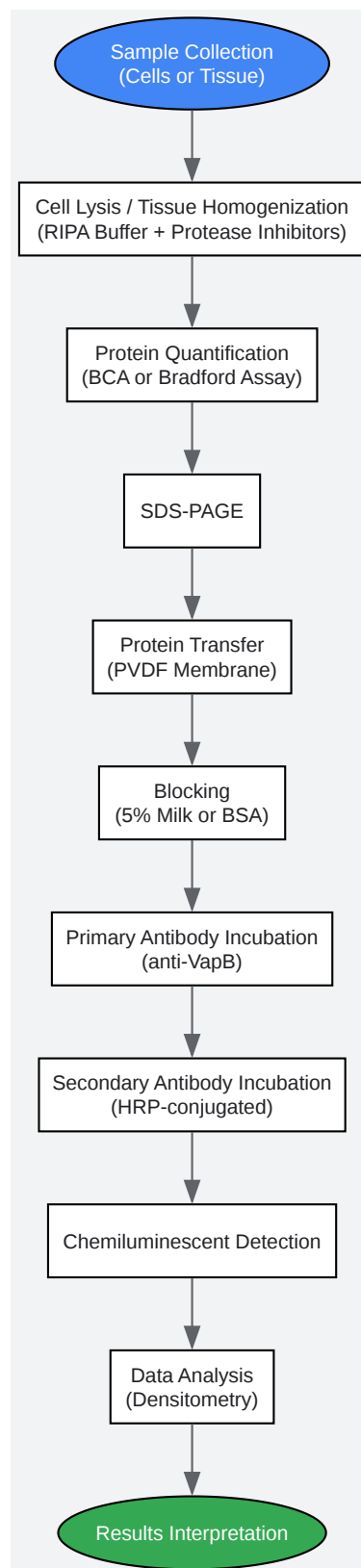


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Caption: VapB interactions at the ER-mitochondria interface and with ATF6.

Experimental Workflow for VapB Western Blot

The following diagram outlines the key steps involved in the Western blot analysis of **VapB protein** levels, from sample collection to data interpretation.



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Caption: Workflow for Western blot analysis of **VapB** protein levels.

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